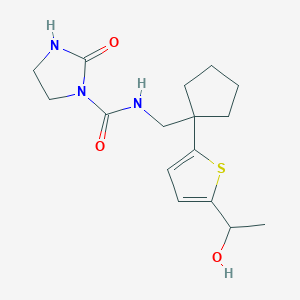

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide

描述

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound characterized by a complex heterocyclic framework. Its structure integrates a thiophene ring substituted with a 1-hydroxyethyl group, a cyclopentylmethyl linker, and a 2-oxoimidazolidine-1-carboxamide moiety.

属性

IUPAC Name |

N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O3S/c1-11(20)12-4-5-13(23-12)16(6-2-3-7-16)10-18-15(22)19-9-8-17-14(19)21/h4-5,11,20H,2-3,6-10H2,1H3,(H,17,21)(H,18,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLKFXGWIOXTBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)N3CCNC3=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Thiophene ring : Known for its role in various biological activities.

- Cyclopentyl group : Contributes to the compound's lipophilicity and interaction with biological targets.

- Imidazolidine-1-carboxamide moiety : Implicated in enzyme inhibition and receptor binding.

The biological activity of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide is primarily attributed to its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in various biochemical pathways. The mechanisms may involve:

- Enzyme inhibition : Altering the activity of key enzymes involved in metabolic pathways.

- Receptor modulation : Binding to receptors that regulate cellular processes, leading to changes in cell signaling.

In Vitro Research

In vitro studies have demonstrated that compounds similar to N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide exhibit significant biological activities, including:

- Cytotoxicity against cancer cell lines : Research has shown that related compounds can induce apoptosis in various cancer cell lines, suggesting potential applications in oncology .

Case Studies

A notable study explored the differentiation effects of similar compounds on human colon cancer cells. The combination of N-methylformamide (NMF) with 5-fluorouracil (5-FU) demonstrated that the sequence of drug administration significantly influenced cytotoxic effects. This highlights the importance of compound interactions and timing in therapeutic applications .

Potential Therapeutic Applications

The unique structural characteristics of N-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)-2-oxoimidazolidine-1-carboxamide suggest several therapeutic avenues:

- Cancer therapy : Due to its cytotoxic properties, it may be developed as an adjunct treatment in cancer therapies.

- Anti-inflammatory agents : Compounds with similar structures have shown promise in reducing inflammation, indicating potential for treating inflammatory diseases.

Data Table: Summary of Biological Activities

相似化合物的比较

Key Structural Features:

- Thiophene core : The 5-(1-hydroxyethyl) substituent introduces chirality and polarity, which may influence solubility and target interactions.

- 2-Oxoimidazolidine-1-carboxamide : A conformationally constrained heterocycle with hydrogen-bonding sites (carbonyl and amide groups), often associated with improved binding specificity.

Molecular Formula : C₁₆H₂₃N₃O₃S

Molecular Weight : ~375.48 g/mol (calculated).

Comparison with Similar Compounds

The compound’s structural and functional uniqueness becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Heterocyclic Core Differences: The target’s imidazolidinone ring provides rigidity and hydrogen-bonding capacity, unlike the benzamide in or pyrazolopyrimidine in . This could enhance target affinity but reduce solubility compared to simpler amides. The thiophene moiety (shared with ) may improve π-π stacking interactions vs. pyridine or pyrimidine derivatives.

Substituent Effects: The hydroxyethyl group on the thiophene introduces a chiral center, which could lead to enantiomer-specific activity. This feature is absent in ’s cyclopropylamide or ’s dimethoxybenzamide.

Hypothetical Pharmacokinetics: The imidazolidinone’s amide and carbonyl groups may reduce metabolic clearance compared to ester-containing analogs like ’s methyl piperidine carboxylate. The thiophene’s sulfur atom (vs. oxygen in ’s benzamide) could alter cytochrome P450 interactions, affecting drug-drug interaction profiles.

Notes on Limitations

- Experimental Data Gap : Specific pharmacological data (e.g., IC₅₀, logP) for the target compound are unavailable in the provided evidence. Comparisons are based on structural inferences.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。